4-(4-Fluorobenzyloxy)benzyl alcohol
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Description
Synthesis Analysis
The synthesis of derivatives of 4-(4-Fluorobenzyloxy)benzyl alcohol involves the introduction of benzyl ether-type protecting groups for alcohols. A notable approach includes the use of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group, introduced by means of benzyl bromide and cleaved under specific conditions to reveal the protected alcohol (Crich, Li, & Shirai, 2009).
Molecular Structure Analysis
Studies on the molecular structure of 4-(4-Fluorobenzyloxy)benzyl alcohol derivatives have highlighted the significant role of substituents in influencing the molecule's properties. For instance, the introduction of fluorine atoms has been shown to affect the stability and reactivity of benzyl alcohol derivatives (Liang, 2009).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-Fluorobenzyloxy)benzyl alcohol includes its participation in photocatalytic oxidation reactions under specific conditions. These reactions are crucial for transforming benzyl alcohol derivatives into their corresponding aldehydes, highlighting the compound's versatility in chemical synthesis (Higashimoto et al., 2009).
Scientific Research Applications
Environmental Behavior and Degradation
Parabens, structurally related to 4-(4-Fluorobenzyloxy)benzyl alcohol through their benzyl group components, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are widely used as preservatives and are known for their biodegradability and ubiquity in surface water and sediments, due to the consumption of paraben-based products and their continuous introduction into the environment. This research highlights the environmental persistence of such compounds and the need for further studies on their chlorinated by-products, which are more stable and may possess greater toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Applications
4-(4-Fluorobenzyloxy)benzyl alcohol serves as a precursor or intermediate in the synthesis of various chemical compounds. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of related fluorobenzyl compounds in pharmaceutical manufacturing. This work highlights the challenges and innovations in synthesizing such intermediates, including the avoidance of toxic reagents and the development of practical, large-scale methods (Qiu, Gu, Zhang, & Xu, 2009).
Advanced Oxidation Processes
The degradation of acetaminophen, a common pharmaceutical compound, through advanced oxidation processes (AOPs) has been extensively reviewed, including the identification of by-products and their biotoxicity. Such studies are critical for understanding the environmental impact and degradation pathways of pharmaceuticals and related organic pollutants, which could relate to the environmental and degradation behaviors of compounds like 4-(4-Fluorobenzyloxy)benzyl alcohol (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWSEJASZBRBDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371964 |
Source
|
Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyloxy)benzyl alcohol | |
CAS RN |
117113-98-1 |
Source
|
Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117113-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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